(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide

Catalog No.
S12770856
CAS No.
M.F
C16H21N3O
M. Wt
271.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide

Product Name

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide

IUPAC Name

2,6-diamino-N-naphthalen-2-ylhexanamide

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

InChI

InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20)

InChI Key

QXMBQGUYVQPOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is a chemical compound characterized by its unique structural features, including a hexanamide backbone with two amino groups and a naphthalene moiety. This compound has drawn interest due to its potential biological activities and applications in medicinal chemistry. The presence of the naphthalenyl group suggests that it may exhibit interesting interactions with biological targets, particularly in the context of receptor modulation.

The chemical reactivity of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide can be attributed to its functional groups. The amino groups can participate in various reactions, such as acylation, alkylation, and condensation reactions. Additionally, the amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. The naphthalene ring may also engage in electrophilic aromatic substitution reactions, which can be utilized for further functionalization.

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide has been studied for its potential biological activities. Preliminary investigations suggest that it may act as a modulator of certain receptors, possibly influencing pathways related to appetite regulation or neuroprotection. Its structural similarity to known pharmacophores indicates that it could possess activity against various biological targets, warranting further exploration through in vitro and in vivo studies.

The synthesis of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing commercially available naphthalene derivatives and amino acids.
  • Coupling Reactions: Employing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the naphthalenyl group and hexanamide.
  • Purification: Utilizing chromatographic techniques to purify the final product from reaction by-products.

Specific reaction conditions and reagents may vary based on the desired yield and purity.

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors.
  • Biochemical Research: As a tool for studying receptor interactions and signaling pathways.
  • Material Science: Potential use in developing novel materials due to its unique structural properties.

Interaction studies involving (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide typically focus on its binding affinity and efficacy at various biological targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radiolabeled binding assays are commonly employed to assess these interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-DiaminopropaneShorter aliphatic chainSimpler structure; lacks aromatic ring
4-Amino-N-(naphthalen-1-YL)butanamideNaphthalene derivative with shorter chainDifferent position of amino group
N,N-Dimethyl-1-naphthylamineN,N-dimethyl substitution on naphthalenePresence of dimethyl groups alters solubility
1-Amino-4-naphthalenesulfonic acidSulfonic acid group attached to naphthaleneIncreased polarity; potential for different activity
6-Aminohexanoic acidAliphatic amino acidLacks aromatic character; simpler reactivity

The uniqueness of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide lies in its combination of a long aliphatic chain with dual amino functionalities and an aromatic naphthalene moiety, which may provide distinct pharmacological properties compared to these similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

271.168462302 g/mol

Monoisotopic Mass

271.168462302 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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